7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a chloro group, a fluorophenyl group, a methyl group, and a pyridinylmethyl group. The structure of this compound is notable for its chromeno[2,3-c]pyrrole core, which is a fused ring system that contributes to its unique chemical properties.
Preparation Methods
The synthesis of 7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The choice of catalyst and solvent can significantly influence the yield and purity of the product.
Introduction of the chloro group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the fluorophenyl group: This step typically involves a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the chromeno[2,3-c]pyrrole core.
Methylation and pyridinylmethylation:
Industrial production methods may involve optimization of these steps to enhance efficiency, reduce costs, and ensure scalability.
Chemical Reactions Analysis
7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, where nucleophiles replace these groups under suitable conditions.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of addition products.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Scientific Research Applications
7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Phenylpyridines: These compounds share the phenylpyridine core but differ in the substitution pattern and functional groups.
Pyrazolopyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the chromeno[2,3-c]pyrrole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H16ClFN2O3 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
7-chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H16ClFN2O3/c1-13-9-19-16(10-17(13)25)22(29)20-21(15-6-2-3-7-18(15)26)28(24(30)23(20)31-19)12-14-5-4-8-27-11-14/h2-11,21H,12H2,1H3 |
InChI Key |
BJMYMQIGPPBTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4F)CC5=CN=CC=C5 |
Origin of Product |
United States |
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